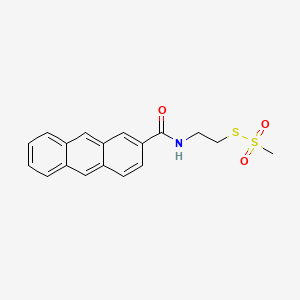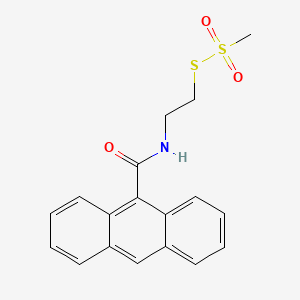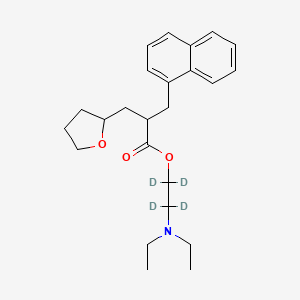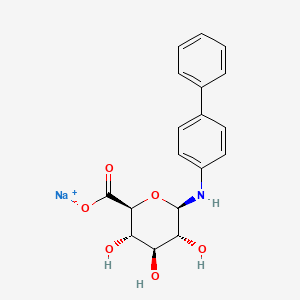
4-氨基联苯 |A-D-葡萄糖醛酸钠盐
描述
4-Aminobiphenyl β-D-Glucuronide Sodium Salt is a metabolite of 4-Aminobiphenyl, an aromatic amine commonly encountered in industrial and consumer goods. This compound is a glucuronide conjugate, which means it is formed by the combination of 4-Aminobiphenyl with glucuronic acid. It is used primarily in pharmacokinetic and metabolism studies .
科学研究应用
4-Aminobiphenyl β-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of glucuronidation and phase II metabolism.
Biology: Employed in studies of enzyme kinetics and protein binding interactions.
Medicine: Investigated for its role in drug metabolism and pharmacokinetics.
作用机制
Target of Action
The primary target of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt, also known as sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate, is DNA . This compound is known to interact with DNA, causing DNA damage .
Mode of Action
The compound interacts with DNA, leading to the formation of DNA adducts . These adducts are formed when the compound covalently binds to DNA, leading to mutations and DNA damage .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the formation of reactive oxygen species during its metabolism . This leads to DNA damage, which is thought to be mediated by the formation of DNA adducts .
Pharmacokinetics
It is known that the compound is slightly soluble in cold water, but readily soluble in hot water . This solubility can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt is DNA damage, which can lead to mutations and potentially cancer . In fact, exposure to this compound has been linked to bladder cancer in humans and dogs .
Action Environment
The action of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt can be influenced by environmental factors. For instance, it is a major environmental carcinogen found mainly in cigarette smoke . Therefore, exposure to cigarette smoke can increase the risk of DNA damage caused by this compound .
生化分析
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Aminobiphenyl |A-D-Glucuronide Sodium Salt is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt typically involves the glucuronidation of 4-Aminobiphenyl. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to 4-Aminobiphenyl. In the chemical method, glucuronic acid is activated using reagents such as N,N’-carbonyldiimidazole (CDI) or 1,1’-carbonyldiimidazole (CDI), followed by reaction with 4-Aminobiphenyl under basic conditions .
Industrial Production Methods
Industrial production of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt involves large-scale glucuronidation processes, often using immobilized enzymes or continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
4-Aminobiphenyl β-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-Aminobiphenyl β-D-Glucuronide Sodium Salt can yield quinones, while reduction can produce amines or alcohols .
相似化合物的比较
Similar Compounds
4-Aminobiphenyl: The parent compound, an aromatic amine used in the production of dyes and rubber antioxidants.
4-Aminobiphenyl-d5 β-D-Glucuronide Sodium Salt: A deuterated analog used in proteomics research.
N-Acetyl-4-aminobiphenyl: A metabolite of 4-Aminobiphenyl involved in detoxification pathways.
Uniqueness
4-Aminobiphenyl β-D-Glucuronide Sodium Salt is unique due to its glucuronide conjugate structure, which enhances its solubility and facilitates its excretion from the body. This property makes it particularly useful in pharmacokinetic and metabolism studies, as it allows for the investigation of glucuronidation pathways and the role of glucuronides in drug metabolism .
属性
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1/t13-,14-,15+,16-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUCVIKNNGTAE-LXLGGMPYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18NNaO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746989 | |
| Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116490-30-3 | |
| Record name | Sodium N-[1,1'-biphenyl]-4-yl-beta-D-glucopyranosyluronateamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


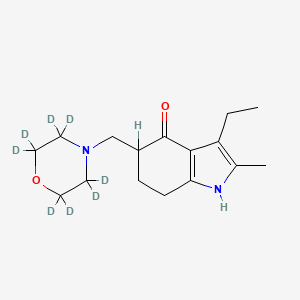
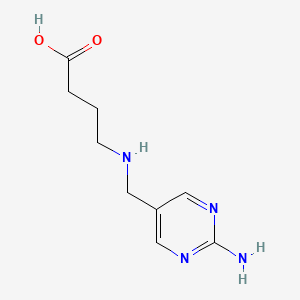
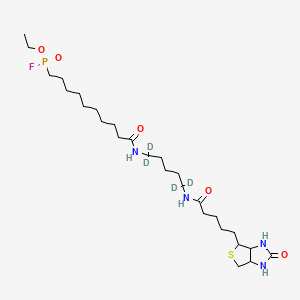
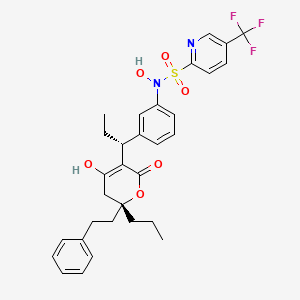
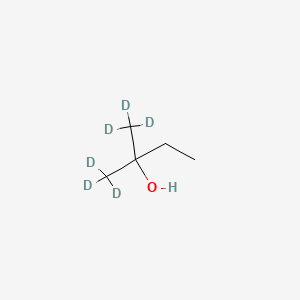

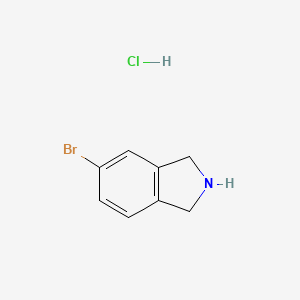
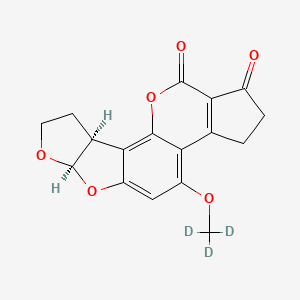
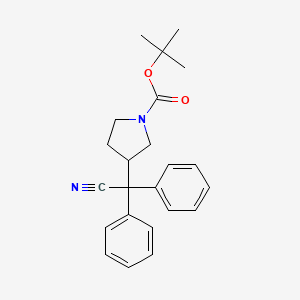
![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
